molecular formula C20H16ClN5OS B2595416 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 893917-71-0

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2595416
CAS No.: 893917-71-0
M. Wt: 409.89
InChI Key: KFBXATCDVKIFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure known for its ability to serve as an ATP-competitive kinase inhibitor . This core scaffold is a bioisostere of purine bases, allowing it to effectively target the ATP-binding pocket of various kinase enzymes, a mechanism exploited by several established therapeutic agents . The compound's specific structure, featuring a 3-chlorophenyl group at the 1-position and a 2-methylphenylacetamide group linked via a sulfanyl bridge, is designed to explore interactions with hydrophobic regions I and II of the kinase active site, potentially conferring selectivity . This molecule is of significant interest for basic research in oncology, particularly in the study of aberrant kinase signaling in various cancer cell lines . Researchers can utilize this compound to investigate the role of specific kinases in cellular processes such as uncontrolled proliferation, apoptosis evasion, and metastasis . Its application extends to the development of targeted cancer therapies, where it can be used in preclinical studies to understand drug resistance mechanisms and to identify synergistic combinations with other anticancer agents . Furthermore, beyond oncology, this pyrazolopyrimidine derivative represents a valuable chemical tool for probing kinase function in other pathological contexts, including immunological and inflammatory diseases, given the central role of kinase signaling in these conditions .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c1-13-5-2-3-8-17(13)25-18(27)11-28-20-16-10-24-26(19(16)22-12-23-20)15-7-4-6-14(21)9-15/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBXATCDVKIFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the sulfanyl group: This can be done via a thiolation reaction using thiolating agents.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) moiety serves as a reactive site for nucleophilic substitution. In the presence of alkyl halides or aryl halides under basic conditions (e.g., K₂CO₃ in DMF), the compound undergoes S-alkylation to form thioether derivatives. For example:

Compound+R-XBaseCompound-S-R+H-X\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{Compound-S-R} + \text{H-X}

Key observations :

  • Reactivity varies with the steric and electronic nature of the alkyl/aryl halide.

  • Substitution at the sulfanyl group retains the pyrazolopyrimidine scaffold’s bioactivity .

Reaction TypeReagent/ConditionsProductYield (%)
S-AlkylationCH₃I, K₂CO₃, DMFMethylthio derivative78
S-Arylation4-Fluorobenzyl bromide, NEt₃4-Fluorobenzyl thioether65

Oxidation of the Sulfanyl Group

The sulfanyl group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions:

Compound-S–H₂O₂, AcOHCompound-SO–Excess H₂O₂Compound-SO₂–\text{Compound-S–} \xrightarrow{\text{H₂O₂, AcOH}} \text{Compound-SO–} \xrightarrow{\text{Excess H₂O₂}} \text{Compound-SO₂–}

Research findings :

  • Oxidation enhances polarity, improving aqueous solubility for pharmaceutical applications.

  • Over-oxidation to sulfone reduces kinase inhibition efficacy by ~40% compared to sulfoxide .

Cyclization Reactions

The acetamide side chain participates in intramolecular cyclization under acidic or thermal conditions, forming fused heterocycles. For instance:

CompoundHCl, ΔBenzoxazole derivative+H₂O\text{Compound} \xrightarrow{\text{HCl, Δ}} \text{Benzoxazole derivative} + \text{H₂O}

Key data :

  • Cyclization occurs at 80–100°C with concentrated HCl, yielding 72% cyclized product.

  • The resulting fused ring system demonstrates improved metabolic stability .

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis in acidic or alkaline media:

CompoundH₂O/H⁺ or OH⁻Carboxylic acid derivative+NH3\text{Compound} \xrightarrow{\text{H₂O/H⁺ or OH⁻}} \text{Carboxylic acid derivative} + \text{NH}_3

Conditions and outcomes :

  • Acidic hydrolysis (H₂SO₄, reflux): 85% conversion to carboxylic acid.

  • Alkaline hydrolysis (NaOH, 70°C): Faster reaction but lower selectivity.

Functionalization of the Pyrazolopyrimidine Core

The pyrazolo[3,4-d]pyrimidine ring undergoes electrophilic substitution at the C3 position. For example:

Compound+NO2+HNO3/H2SO4C3-Nitro derivative\text{Compound} + \text{NO}_2^+ \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{C3-Nitro derivative}

Notable results :

  • Nitration introduces electron-withdrawing groups, altering electronic properties for SAR studies .

  • Bromination (Br₂/FeCl₃) at C3 achieves 90% yield but reduces solubility.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHHalf-Life (h)Degradation Pathway
1.22.5Hydrolysis of acetamide
7.448Minimal degradation
9.012Oxidation of sulfanyl

Data indicate optimal stability in neutral conditions, critical for in vivo applications .

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s kinase inhibition mechanism involves non-covalent interactions:

  • The pyrazolopyrimidine core binds to ATP pockets in kinases (e.g., Src, Akt-1) .

  • The 3-chlorophenyl group enhances hydrophobic interactions, confirmed by molecular docking .

Scientific Research Applications

Anticancer Activity

1. Mechanism of Action
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has been evaluated against several cancer cell lines, demonstrating promising results.

2. Case Studies

  • Study on A549 and HCT-116 Cells : A recent study focused on the synthesized derivatives of pyrazolo[3,4-d]pyrimidine as epidermal growth factor receptor inhibitors (EGFRIs). The compound exhibited potent anti-proliferative activity with IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells .
  • Cytotoxicity Assessment : In another study, derivatives similar to this compound were screened for cytotoxic effects on various cancer cell lines including MCF7 and SF-268. The results showed significant inhibition of cell growth with GI50 values indicating effective concentrations for therapeutic use .

Pharmacological Insights

The pharmacological profile of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide suggests its potential as a multi-targeted therapeutic agent. Its interaction with various kinases has been documented, highlighting its role in modulating signaling pathways critical for tumor growth and survival.

Data Tables

Cell Line IC50 (µM) Mechanism of Action
A5498.21EGFR inhibition
HCT-11619.56EGFR inhibition
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Chlorophenyl Positional Isomers: The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide (CAS: 850718-94-4) differs from the target compound only in the chlorine substituent position (4- vs. 3-chlorophenyl) and the acetamide’s aryl group (isopropyl vs. methyl) . For instance, 3-chlorophenyl may introduce greater steric hindrance near the pyrazolo-pyrimidine core compared to 4-chlorophenyl.
  • Fluorinated Derivatives: Compounds such as N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () incorporate fluorine atoms and chromen-4-one moieties. Fluorine’s electron-withdrawing nature enhances metabolic stability and membrane permeability, while the chromen-4-one group adds planar rigidity, which could influence target selectivity .

Acetamide Aryl Group Variations

  • Methyl vs. Isopropyl Substituents: The target compound’s 2-methylphenyl group contrasts with the 2-isopropylphenyl substituent in CAS 850718-94-4.
  • Dichlorophenyl and Sulfonamide Derivatives: In N-{4-[5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetamide (), the acetamide is part of a sulfonamide-containing scaffold. Sulfonamides are known for their strong hydrogen-bonding capacity, which could improve target engagement compared to simple alkylated acetamides .

Core Heterocyclic Modifications

  • Pyrazolo[3,4-b]Pyridine vs. Pyrazolo[3,4-d]Pyrimidine: Compounds like 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines () replace the pyrimidine ring with a pyridine core.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
2-{[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide Pyrazolo[3,4-d]pyrimidine 3-ClPh, 2-MePh ~425.9 (estimated) Not reported Target
2-{[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[2-(isopropyl)phenyl]acetamide Pyrazolo[3,4-d]pyrimidine 4-ClPh, 2-iPrPh 453.3 (CAS: 850718-94-4) Not reported
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine 3-FPh, chromen-4-one, 2-FPh 571.2 302–304
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dihydro-pyrazole 3,4-Cl₂Ph, 1,5-dimethyl 377.3 473–475

Biological Activity

The compound 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a methylphenyl acetamide moiety. The presence of the sulfanyl group is significant as it may influence the compound's interaction with biological targets.

Chemical Structure

ComponentDescription
Core StructurePyrazolo[3,4-d]pyrimidine
Substituents3-Chlorophenyl, 2-Methylphenyl
Functional GroupSulfanyl
Molecular FormulaC16H16ClN5S
Molecular Weight355.84 g/mol

Pharmacological Effects

  • Adenosine Receptor Affinity : Compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to exhibit significant affinity for adenosine receptors, particularly A1 and A2 subtypes. The compound's structural features may enhance its binding affinity and selectivity towards these receptors, which are critical in various physiological processes such as neurotransmission and cardiovascular regulation .
  • Kinase Inhibition : Research indicates that similar compounds can act as inhibitors of serine-threonine kinases such as p70S6K and Akt-1. These kinases are pivotal in signaling pathways related to cell growth and metabolism, suggesting that this compound may have applications in oncology and metabolic disorders .
  • Anti-inflammatory Properties : The biological activity of pyrazolo[3,4-d]pyrimidines often includes anti-inflammatory effects. This could be attributed to their ability to modulate signaling pathways involved in inflammation, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

The mechanisms by which this compound exerts its biological effects include:

  • Receptor Modulation : By binding to adenosine receptors, it may alter downstream signaling pathways that influence cellular responses to stress and inflammation.
  • Enzymatic Inhibition : As a kinase inhibitor, it may disrupt pathways that lead to uncontrolled cell proliferation and survival in cancerous cells.

Study on Adenosine Receptor Affinity

In a study evaluating various pyrazolo[3,4-d]pyrimidines for their adenosine receptor affinity, it was found that compounds with a chlorophenyl substitution exhibited enhanced binding to A1 receptors compared to other substitutions. The most potent analogs showed an IC50 value in the low micromolar range .

Kinase Inhibition Research

Research focused on the inhibition of p70S6K by related compounds demonstrated that modifications on the pyrazolo ring significantly affected inhibitory potency. The presence of bulky substituents like the chlorophenyl group was associated with increased inhibitory activity against this kinase .

Anti-inflammatory Activity Assessment

A comparative study on various pyrazolo[3,4-d]pyrimidines revealed that certain derivatives could reduce pro-inflammatory cytokine production in vitro. This suggests potential therapeutic roles in conditions like rheumatoid arthritis or inflammatory bowel disease .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide?

Methodological Answer:
The synthesis typically involves coupling a pyrazolo[3,4-d]pyrimidin-4-one core with α-chloroacetamide derivatives. Key steps include:

  • Reagent Selection : Use N-aryl-substituted α-chloroacetamides (e.g., 2-chloro-N-(2-methylphenyl)acetamide) as nucleophiles to react with the pyrazolo[3,4-d]pyrimidin-4-one intermediate. Reaction conditions (e.g., solvent, temperature) should prioritize minimizing side reactions like hydrolysis .
  • Reaction Monitoring : Employ HPLC or TLC to track the substitution at the 4-position of the pyrimidine ring, ensuring complete sulfanyl group incorporation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is effective for isolating the target compound. Yields can be improved by maintaining anhydrous conditions and using catalysts like triethylamine to neutralize HCl byproducts .

Basic: How can the crystal structure and conformation of this compound be reliably characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

  • Crystallization : Grow crystals via slow evaporation of a dichloromethane/methanol mixture. Monoclinic systems (e.g., space group P21/c) are common for similar acetamide derivatives .
  • Key Parameters : Measure lattice constants (e.g., a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) and hydrogen bonding patterns (e.g., N–H⋯O interactions forming R2<sup>2</sup>(10) dimers) .
  • Validation : Compare experimental bond lengths/angles (e.g., C–S bond ≈ 1.76 Å) with DFT-optimized geometries to confirm structural integrity .

Advanced: What computational methods are suitable for analyzing conformational flexibility and intermolecular interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model rotational freedom of the sulfanyl-acetamide linker and assess steric effects from the 3-chlorophenyl group .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., sulfur and carbonyl groups) for predicting reactivity .
  • Hydrogen Bonding Networks : Tools like Mercury (CCDC) can map interactions (e.g., N–H⋯O and C–H⋯π) critical for crystal packing stability .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and assay against target enzymes (e.g., kinases) to isolate key pharmacophores .
  • Data Normalization : Control for batch-to-batch purity variations (e.g., via HPLC ≥95% purity thresholds) and use standardized assays (e.g., IC50 in triplicate) .
  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify outliers caused by assay conditions (e.g., pH sensitivity of sulfanyl groups) .

Advanced: What experimental designs are optimal for assessing environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in buffers (pH 3–10) at 37°C for 48 hours, monitoring degradation via LC-MS. Sulfanyl ethers are prone to base-catalyzed hydrolysis, forming pyrimidin-4-ol byproducts .
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and identify radicals via ESR spectroscopy. Aryl chlorides may generate reactive intermediates requiring quenching .
  • Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) to assess acute toxicity. LogP values (~3.5 predicted) indicate moderate bioaccumulation potential .

Advanced: How can researchers address discrepancies in synthetic yields reported across studies?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., molar ratios, solvent polarity). For example, increasing DMF polarity from 3.8 to 6.2 enhances nucleophilic substitution rates .
  • Kinetic Profiling : Use in-situ IR spectroscopy to identify rate-limiting steps (e.g., pyrazolo[3,4-d]pyrimidin-4-one activation).
  • Byproduct Analysis : Characterize side products (e.g., disulfides from sulfur coupling) via HRMS and adjust reducing agents (e.g., Zn dust) to suppress them .

Advanced: What strategies validate the compound’s potential as a kinase inhibitor scaffold?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). The pyrazolo[3,4-d]pyrimidine core mimics purine interactions, while the 3-chlorophenyl group may occupy hydrophobic pockets .
  • Selectivity Screening : Test against kinase panels (e.g., DiscoverX) to identify off-target effects.
  • Resistance Mutagenesis : Engineer in vitro kinase mutants (e.g., T790M EGFR) to assess binding adaptability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.